1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C14H22ClNO4 and a molecular weight of 303.78 g/mol . This compound is known for its unique structure, which includes a benzodioxine ring and a dimethylaminoethoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxine ring, followed by the introduction of the methanol and dimethylaminoethoxy groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles like halides or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. .
Scientific Research Applications
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The dimethylaminoethoxy group plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride can be compared with other similar compounds, such as:
1,4-Benzodioxine-6-methanol: Lacks the dimethylaminoethoxy group, resulting in different chemical properties and reactivity.
2,3-Dihydro-1,4-benzodioxine: Similar core structure but lacks the methanol and dimethylaminoethoxy groups.
Dimethylaminoethanol: Contains the dimethylaminoethoxy group but lacks the benzodioxine ring. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
131963-06-9 |
---|---|
Molecular Formula |
C14H22ClNO4 |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-15(2)5-6-17-10-12(16)11-3-4-13-14(9-11)19-8-7-18-13;/h3-4,9,12,16H,5-8,10H2,1-2H3;1H |
InChI Key |
KRIPIWMHHXGCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)OCCO2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.